molecular formula C18H20FN3O3 B7013656 N-(6-fluoro-3,4-dihydro-2H-chromen-3-yl)-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide

N-(6-fluoro-3,4-dihydro-2H-chromen-3-yl)-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide

Cat. No.: B7013656
M. Wt: 345.4 g/mol
InChI Key: ZUURPFKWEXMGPB-UHFFFAOYSA-N
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Description

N-(6-fluoro-3,4-dihydro-2H-chromen-3-yl)-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-(6-fluoro-3,4-dihydro-2H-chromen-3-yl)-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O3/c19-14-1-2-17-13(9-14)10-15(11-24-17)20-18(23)22-6-3-12(4-7-22)16-5-8-25-21-16/h1-2,5,8-9,12,15H,3-4,6-7,10-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUURPFKWEXMGPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NOC=C2)C(=O)NC3CC4=C(C=CC(=C4)F)OC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluoro-3,4-dihydro-2H-chromen-3-yl)-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Chromenyl Intermediate: The chromenyl group can be synthesized through a cyclization reaction involving a suitable precursor, such as a fluorinated phenol and an appropriate aldehyde under acidic or basic conditions.

    Piperidine Ring Formation: The piperidine ring is often introduced via a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor.

    Oxazole Ring Synthesis: The oxazole moiety can be synthesized through a cyclization reaction involving an α-haloketone and a nitrile.

    Coupling Reactions: The final step involves coupling the chromenyl intermediate with the piperidine and oxazole intermediates using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The chromenyl group can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: The piperidine ring can be reduced under hydrogenation conditions to form a saturated piperidine derivative.

    Substitution: The fluorine atom on the chromenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Saturated piperidine derivatives.

    Substitution: Various substituted chromenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of fluorinated chromenyl systems and their interactions with other functional groups.

Biology

Biologically, N-(6-fluoro-3,4-dihydro-2H-chromen-3-yl)-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets could make it useful in treating certain diseases, although detailed studies are required to confirm its efficacy and safety.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules. Its unique structure may impart desirable properties to materials, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-(6-fluoro-3,4-dihydro-2H-chromen-3-yl)-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The fluorine atom and the oxazole moiety may play crucial roles in binding interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chloro-3,4-dihydro-2H-chromen-3-yl)-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide
  • N-(6-methyl-3,4-dihydro-2H-chromen-3-yl)-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide
  • N-(6-bromo-3,4-dihydro-2H-chromen-3-yl)-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide

Uniqueness

N-(6-fluoro-3,4-dihydro-2H-chromen-3-yl)-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this particular compound potentially more effective in its applications compared to its analogs.

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